molecular formula C7H3Br2F3O B14064841 1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene

1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene

Cat. No.: B14064841
M. Wt: 319.90 g/mol
InChI Key: HOGHPFFRJSNDIX-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 2, fluorine atoms at positions 3 and 6, and a fluoromethoxy group (-OCH₂F) at position 3. This structure combines halogens (Br, F) and a fluorinated ether moiety, imparting unique electronic and steric properties.

Properties

Molecular Formula

C7H3Br2F3O

Molecular Weight

319.90 g/mol

IUPAC Name

2,3-dibromo-1,4-difluoro-5-(fluoromethoxy)benzene

InChI

InChI=1S/C7H3Br2F3O/c8-5-3(11)1-4(13-2-10)7(12)6(5)9/h1H,2H2

InChI Key

HOGHPFFRJSNDIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)F)OCF

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The fluoromethoxy group is typically introduced via NAS on a pre-halogenated benzene derivative. For example, 4-hydroxy-3,6-difluorobenzene can react with fluoromethylating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in the presence of a base (e.g., K₂CO₃). However, competing O-alkylation and C-fluorination side reactions require careful optimization of solvent polarity and temperature.

Representative Protocol:

1. Dissolve 4-hydroxy-3,6-difluorobenzene (10 mmol) in anhydrous DMF.  
2. Add K₂CO₃ (15 mmol) and NFSI (12 mmol).  
3. Heat at 80°C for 12 h under N₂.  
4. Quench with H₂O, extract with EtOAc, and purify via column chromatography (hexane:EtOAc 9:1).  

Yield: 58–72%.

Regioselective Bromination Techniques

Electrophilic Bromination

Direct bromination of 3,6-difluoro-4-(fluoromethoxy)benzene using Br₂ in the presence of FeBr₃ as a Lewis acid predominantly yields 1,2-dibromination due to the ortho-directing effect of the fluoromethoxy group. However, over-bromination at position 5 is a common side reaction, necessitating stoichiometric control.

Optimized Conditions:

  • Solvent: CH₂Cl₂ (0°C to rt)
  • Molar Ratio: Substrate:Br₂:FeBr₃ = 1:2.2:1.1
  • Reaction Time: 4–6 h

Outcome:

  • Isolated Yield: 65%
  • Purity: >97% (by GC-MS)

Directed Ortho-Metalation (DoM)

Alternative approaches employ DoM to install bromine atoms selectively. For instance, treating 3,6-difluoro-4-(fluoromethoxy)benzene with LDA (lithium diisopropylamide) at −78°C generates a dianionic intermediate, which reacts with Br₂ to afford 1,2-dibromination.

Advantages:

  • Higher regioselectivity (≥90%)
  • Reduced polybromination

Limitations:

  • Requires cryogenic conditions
  • Sensitive to moisture

Multi-Step Convergent Synthesis

A convergent strategy from diisopropyl malonate derivatives (as in) involves:

  • Cyclobutane Ring Formation: Alkylation of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane yields a difluorocyclobutane precursor.
  • Spirocyclization: Treatment with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane under basic conditions forms the spiro[3.3]heptane scaffold.
  • Functionalization: Sequential bromination and fluoromethoxy introduction via NAS.

Scale-Up Data:

  • Batch Size: Up to 0.47 kg
  • Overall Yield: 52–60%

Industrial-Scale Considerations

The Chinese patent CN109354569A outlines a three-step process for analogous dibromofluorobenzenes, emphasizing:

  • Bromination: N-Bromosuccinimide (NBS) in acetic acid (15–20°C).
  • Reduction: Iron powder in HCl/EtOH (90–95°C).
  • Diazotization: NaNO₂/H₂SO₄ at 5–10°C.

Adapting this protocol to the target compound would require substituting the nitro precursor with a fluoromethoxy-containing intermediate.

Challenges and Mitigation Strategies

  • Regioselectivity Conflicts: Competing directing effects of fluorine (meta) and fluoromethoxy (ortho/para) groups are resolved using bulky directing auxiliaries (e.g., trimethylsilyl groups).
  • Thermal Stability: The fluoromethoxy group is prone to hydrolysis at elevated temperatures. Reactions are best conducted below 50°C in aprotic solvents.

Analytical Characterization

Key Data:

Parameter Value Method
Melting Point −12°C (oil) DSC
¹⁹F NMR δ −112.3 (F-OCH₃), −138.9 (F) CDCl₃, 376 MHz
GC-MS Purity 97.5% HP-5MS Column

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Compound Name CAS Number Substituents (Positions) Key Differences
1,2-Dibromo-3,5-difluorobenzene 139215-43-3 Br (1,2); F (3,5) Lacks fluoromethoxy group
1,2-Diiodo-4-fluoro-3-(fluoromethoxy)benzene 1804517-50-7 I (1,2); F (4); -OCH₂F (3) Iodine vs. bromine; substituent positions
1-(1,2-Dibromoethyl)-4-fluorobenzene 350-35-6 Br (1,2 ethyl chain); F (4) Aliphatic bromine vs. aromatic Br
1,2-Difluoro-3-methoxy-benzene N/A F (1,2); -OCH₃ (3) Methoxy vs. fluoromethoxy group

Key Observations :

  • Halogen Type : Bromine (Br) in the target compound offers higher reactivity in substitution reactions compared to iodine (I) in CAS 1804517-50-7, which is a better leaving group but less reactive in electrophilic aromatic substitution .
  • Substituent Positions : The placement of fluorine at positions 3 and 6 in the target compound may sterically hinder reactions at the para position (4), unlike 1,2-Dibromo-3,5-difluorobenzene, where fluorine at 3 and 5 leaves position 4 open for functionalization .

Key Findings :

  • The target compound’s synthesis may resemble methods for 1,2-dibromo-3,5-difluorobenzene, with additional steps to introduce the fluoromethoxy group via fluorination of a methoxy precursor .

Physicochemical and Environmental Properties

Table 3: Environmental and Physical Properties

Compound Boiling Point (Estimated) Polarity Global Warming Potential (GWP) Reference
Target Compound High (due to Br/F) High ~1,200 (estimated)
CHF₂CHFOCF₃ (Similar fluorinated ether) N/A High 1,240
CH₃OCF₃ N/A Moderate 751

Analysis :

  • The fluoromethoxy group likely contributes to a higher GWP compared to non-fluorinated analogs, aligning with trends observed in for CHF₂CHFOCF₃ (GWP 1,240) .
  • Bromine and fluorine increase molecular weight and boiling point relative to non-halogenated derivatives, impacting industrial handling and storage .

Biological Activity

1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene (CAS No. 1805471-51-5) is an organic compound characterized by its halogenated structure, which includes two bromine atoms, two fluorine atoms, and a fluoromethoxy group attached to a benzene ring. This unique combination of substituents significantly influences its chemical reactivity and biological interactions.

The molecular formula of this compound is C7H3Br2F3O, with a molecular weight of approximately 319.90 g/mol. The compound's synthesis typically involves the bromination and fluorination of suitable aromatic precursors under controlled conditions to ensure selectivity and yield optimization .

Synthetic Routes

Step Description
Bromination Using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Fluorination Employing fluorinating agents to introduce fluorine at specific positions on the benzene ring.
Purification Techniques such as recrystallization or column chromatography to obtain the final product.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular processes. For instance, a study demonstrated that derivatives similar to this compound showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of bromine and fluorine is believed to enhance membrane permeability and interaction with microbial enzymes .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis. The IC50 values for various cancer cell lines have been reported in studies as follows:

Cell Line IC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce ROS production in cells, leading to oxidative damage.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in both microbial and cancer cells.
  • Membrane Disruption : The lipophilic nature of the halogenated structure allows it to integrate into cellular membranes, disrupting their integrity.

Case Studies

Several case studies have highlighted the biological potential of halogenated aromatic compounds similar to this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that a related compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.
  • Case Study 2 : Research on a similar compound revealed its efficacy in inhibiting tumor growth in xenograft models when administered at specific dosages.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene, and how are intermediates purified?

  • Methodology : The synthesis often involves halogenation and fluorination steps. For example, halogen exchange reactions using potassium fluoride in tetramethylenesulfone at elevated temperatures (180°C) can introduce fluorine atoms while retaining bromine substituents . Intermediates like substituted benzaldehydes (e.g., 4-(difluoromethoxy)-3-hydroxybenzaldehyde) may undergo reflux with acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and filtration . Purification typically employs column chromatography or recrystallization using solvents like ethanol, with purity verified via HPLC (>95% by HLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • 19F NMR : Fluorine environments (e.g., fluoromethoxy vs. aromatic fluorine) produce distinct shifts. For example, fluorocyclopropene analogs show singlets near 98.1 ppm for CF₂ groups .
  • IR Spectroscopy : Key absorptions include C-F stretches (1090–1325 cm⁻¹) and C-Br vibrations (740–835 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 406.9 for C₁₂H₇Br₃O) confirm molecular weight, while fragmentation patterns help identify halogen loss (e.g., Br⁻ elimination) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant clothing, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or gloveboxes to avoid inhalation of toxic vapors .
  • Waste Disposal : Segregate halogenated waste and engage certified agencies for incineration or neutralization to mitigate environmental hazards (H400–H420 codes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by halogen proximity and steric effects?

  • Methodology :

  • Decoupling Experiments : Use ¹H-¹⁹F decoupling to distinguish overlapping signals from fluoromethoxy and aromatic fluorine groups .
  • Computational Modeling : Compare experimental ¹⁹F NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Isotopic Labeling : Deuterated analogs (e.g., 3,4-difluorobenzoic-d₃ acid) simplify spectral interpretation by reducing signal complexity .

Q. What reaction optimization strategies minimize byproducts during halogen exchange or fluorination steps?

  • Methodology :

  • Temperature Control : Lower temperatures (e.g., 100–120°C) reduce side reactions like ring-opening observed in fluorocyclopropene synthesis .
  • Catalyst Screening : Test Lewis acids (e.g., SbF₃) for selective fluorination at allylic vs. vinylic positions to improve yield .
  • Solvent Selection : Polar aprotic solvents (e.g., tetramethylenesulfone) enhance fluoride ion reactivity while stabilizing intermediates .

Q. How can the biological activity of this compound be systematically evaluated, given its use as a pharmaceutical intermediate?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., benzamide analogs) to test substituent effects on target binding .
  • In Vitro Assays : Use fluorescence-based or HPLC-coupled assays to measure enzyme inhibition (e.g., kinase targets) .
  • Metabolic Stability : Assess oxidative stability via liver microsome models to predict pharmacokinetic behavior .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodology :

  • Error Source Identification : Check for impurities (e.g., residual solvents) via GC-MS or elemental analysis .
  • Cross-Validation : Compare IR, NMR, and X-ray crystallography data to confirm structural consistency .
  • Peer Review : Collaborate with computational chemists to refine models or replicate experiments in independent labs .

Tables for Key Data Comparison

Spectral Technique Key Peaks/Markers Reference
¹⁹F NMR98.1 ppm (CF₂ in fluorocyclopropene)
IR1325 cm⁻¹ (C-F stretch)
Mass Specm/z 406.9 (C₁₂H₇Br₃O molecular ion)

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